Superior Potency in Inducing Respiratory Tract Tumors Compared to NDMA in Hamster Model
In a direct comparative study, N-nitrosodiethylamine (NDEA) was shown to be a significantly more potent respiratory tract carcinogen than N-nitrosodimethylamine (NDMA) when administered via intratracheal instillation. At equivalent total doses, NDEA induced a 100% tumor incidence in the respiratory tract, compared to only 6% for NDMA [1]. This contrasts sharply with NDMA's preferential targeting of the liver, where NDEA induced no tumors [1].
| Evidence Dimension | Tumor incidence in respiratory tract |
|---|---|
| Target Compound Data | 100% incidence |
| Comparator Or Baseline | N-Nitrosodimethylamine (NDMA): 6% incidence |
| Quantified Difference | 94 percentage points (absolute increase) |
| Conditions | Intratracheal instillation into male Syrian golden hamsters; 1.5 mg total dose over 15 weeks [1] |
Why This Matters
For researchers developing models of lung or respiratory tract carcinogenesis, NDEA is the clearly superior and validated agent for achieving robust and consistent tumor induction, unlike NDMA.
- [1] Tanaka, A., et al. A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters. Food Chem Toxicol. 1988; 26(10): 847-850. View Source
